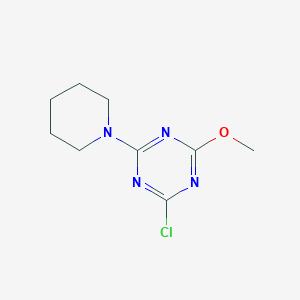![molecular formula C14H20N6O7 B11506475 2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11506475.png)
2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis[2-(morpholin-4-yl)-2-oxoethyl]-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: cinnamic acids and derivatives . Specifically, it’s a member of the triazole family. Now, let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with morpholine , which undergoes reactions to form the desired product
Morpholine Derivatization: Morpholine reacts with an aldehyde (such as ) to form the intermediate.
Nitration: The Schiff base is then nitrated at specific positions to introduce the group.
Triazole Formation: The nitro-substituted Schiff base undergoes cyclization to form the ring.
Industrial Production:: While industrial-scale production methods may differ, the principles remain the same. Researchers optimize reaction conditions, catalysts, and yields to produce this compound efficiently.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The nitro group makes it susceptible to oxidation reactions.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The morpholine groups can undergo substitution reactions.
Nitration: Nitric acid (HNO₃) or nitrating agents.
Cyclization: Acidic conditions (e.g., sulfuric acid).
Reduction: Hydrogenation (e.g., using palladium on carbon).
Major Products:: The primary product is the triazole compound itself.
Aplicaciones Científicas De Investigación
Chemistry::
Bioconjugation: Triazole-containing compounds are valuable for linking biomolecules (e.g., proteins, DNA) in bioconjugation chemistry.
Drug Design: Researchers explore its potential as a scaffold for drug development.
Anticancer Activity: Recent studies have shown that complexes of this compound with and exhibit promising anticancer activity against colon and lung cancer cell lines.
Antimicrobial Properties: These complexes also demonstrate antimicrobial activity against gram-positive bacteria.
Mecanismo De Acción
The exact mechanism remains an active area of research. the compound likely interacts with cellular targets, affecting pathways related to cell growth, proliferation, and survival.
Comparación Con Compuestos Similares
While there are no direct analogs with the same exact structure, we can compare it to related triazole derivatives. Some similar compounds include:
Propiedades
Fórmula molecular |
C14H20N6O7 |
|---|---|
Peso molecular |
384.34 g/mol |
Nombre IUPAC |
2,4-bis(2-morpholin-4-yl-2-oxoethyl)-5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H20N6O7/c21-11(16-1-5-26-6-2-16)9-18-13(20(24)25)15-19(14(18)23)10-12(22)17-3-7-27-8-4-17/h1-10H2 |
Clave InChI |
GTGOZINKHLGLFX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)CN2C(=NN(C2=O)CC(=O)N3CCOCC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-O-(5,7-Diisopropyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-YL)pentitol](/img/structure/B11506394.png)
![9-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11506397.png)

![2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11506413.png)
![2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11506423.png)
![3-(2-Hydroxy-5-methoxyphenyl)-5-(2-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11506427.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11506430.png)

![(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B11506448.png)
![4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B11506454.png)
![4-ethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11506455.png)
![8-chloro-1,3-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506464.png)
![2-(4-Amino-5-thioxo-4,5-dihydro-[1,2,4]triazol-1-yl)-N-thiazol-2-yl-acetamide](/img/structure/B11506465.png)
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11506472.png)
